molecular formula C8H7FOS B6318308 3-Fluoro-2-(methylthio)benzaldehyde CAS No. 1289045-34-6

3-Fluoro-2-(methylthio)benzaldehyde

Cat. No.: B6318308
CAS No.: 1289045-34-6
M. Wt: 170.21 g/mol
InChI Key: VIYRDMHCTMHSFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H7FOS. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the third position and a methylthio group at the second position. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(methylthio)benzaldehyde typically involves the introduction of the fluorine and methylthio groups onto the benzaldehyde ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 3-fluorobenzaldehyde, is reacted with a methylthiolating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(methylthio)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine and methylthio groups can participate in substitution reactions, allowing for further functionalization of the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 3-Fluoro-2-(methylthio)benzoic acid.

    Reduction: 3-Fluoro-2-(methylthio)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Fluoro-2-(methylthio)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(methylthio)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorobenzaldehyde: Lacks the methylthio group, making it less versatile in certain chemical reactions.

    2-(Methylthio)benzaldehyde: Lacks the fluorine atom, which can affect its reactivity and applications.

    3-Chloro-2-(methylthio)benzaldehyde: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.

Uniqueness

3-Fluoro-2-(methylthio)benzaldehyde is unique due to the presence of both the fluorine and methylthio groups, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of applications in various fields of research and industry.

Properties

IUPAC Name

3-fluoro-2-methylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FOS/c1-11-8-6(5-10)3-2-4-7(8)9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYRDMHCTMHSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=C1F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.